molecular formula C6H10N2O2 B14200958 5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine CAS No. 918826-85-4

5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine

Cat. No.: B14200958
CAS No.: 918826-85-4
M. Wt: 142.16 g/mol
InChI Key: VCIKQGRHTAMSHG-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine typically involves the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the formation of the oxazole ring under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as serotonin receptors (5-HT1A and 5-HT2A). These interactions can modulate neurotransmitter activity, leading to various physiological effects . The compound’s ability to bind to these receptors is a key factor in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine is unique due to its oxazole ring structure, which imparts different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918826-85-4

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-1,3-oxazol-2-amine

InChI

InChI=1S/C6H10N2O2/c1-8(2)6-7-4-5(9-3)10-6/h4H,1-3H3

InChI Key

VCIKQGRHTAMSHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(O1)OC

Origin of Product

United States

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